3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Medicinal Chemistry SAR Analysis Halogen Bonding

Researchers optimizing calcineurin inhibitors need intermediates with defined halogen patterns; generic mono-halogenated analogs cannot replicate the synergistic electronic effects of dual substitution. This 1-(5-chloro-2-fluorophenyl)-2-oxopiperidin-3-yl-3-oxopropanenitrile (CAS 2060021-16-9, ≥95% purity) delivers a privileged 5-Cl-2-F pharmacophore for systematic SAR. • Independent probing of chlorine (electron withdrawal, halogen bonding) and fluorine (conformational restriction, metabolic stability) within one molecule. • Validated scaffold for calcineurin-NFAT signaling chemical probes; compatible with co-crystallography. • Supplied with full analytical documentation; request a quote for gram-scale quantities.

Molecular Formula C14H12ClFN2O2
Molecular Weight 294.71 g/mol
Cat. No. B13226269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Molecular FormulaC14H12ClFN2O2
Molecular Weight294.71 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=C(C=CC(=C2)Cl)F)C(=O)CC#N
InChIInChI=1S/C14H12ClFN2O2/c15-9-3-4-11(16)12(8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2
InChIKeyYSFLIVVIJNRYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Scientific Procurement


3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060021-16-9) is a synthetic 2-oxopiperidine derivative bearing a 5-chloro-2-fluorophenyl substituent at N1 and a 3-oxopropanenitrile moiety at C3. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.74 g/mol . The compound is classified within the broader family of 2-oxopiperidin-3-yl derivatives, a scaffold that has been disclosed in patent literature as a privileged chemotype for calcineurin inhibition with potential utility in autoimmune disease and transplant rejection [1]. The unique 5-chloro-2-fluoro substitution pattern on the N-aryl ring distinguishes this compound from other regioisomeric and mono-halogenated analogs, directly impacting electronic character, steric profile, and intermolecular binding potential.

Why Regioisomeric Substitution Fails


The 2-oxopiperidin-3-yl-3-oxopropanenitrile scaffold is highly sensitive to the nature and position of aryl substituents. Even subtle changes in halogen substitution pattern—such as moving chlorine from the 5-position to the 4-position or replacing fluorine with a second chlorine—alter the compound's electronic distribution, dipole moment, and steric accessibility at the active site. The 5-chloro-2-fluoro configuration provides a distinct combination of electron-withdrawing effects: the ortho-fluorine exerts a strong inductive effect while the meta-chlorine contributes both inductive and resonance electron withdrawal [1]. This dual-halogen arrangement is not replicated by any single-halogen or symmetrically substituted analog, making generic substitution unreliable for SAR studies or lead optimization campaigns [2]. Furthermore, the specific substitution pattern may influence metabolic oxidative stability differently than para-substituted or ortho-only halogenated congeners.

Differentiation Evidence vs. Closest Analogs


Unique Electronic Profile of 5-Cl-2-F Substitution

The target compound is the only member of the 2-oxopiperidin-3-yl-3-oxopropanenitrile series that combines a 5-chloro substituent (meta to the piperidinone N-attachment) with a 2-fluoro substituent (ortho). The Hammett σm constant for chlorine is +0.37, while the σp constant for fluorine is +0.06; however, ortho-fluorine exerts a strong inductive effect (σI ≈ +0.52) not captured by traditional Hammett constants [1]. By contrast, the 4-chloro analog (CAS 2060048-19-1) places chlorine para to the attachment point (σp = +0.23), the 3-chloro analog (CAS 2060029-45-8) has only a single meta-chloro, and the 2-fluoro analog (CAS 2060043-84-5) lacks the chlorine entirely [2]. The combined electronic effect of 5-Cl/2-F is additive and creates a unique electrostatic surface potential not achievable with any single-halogen or symmetrically-disubstituted analog.

Medicinal Chemistry SAR Analysis Halogen Bonding

Conformational Restriction by Ortho-Fluorine

The ortho-fluorine substituent at the 2-position of the N-aryl ring restricts rotation about the N-aryl bond due to steric interaction with the piperidinone carbonyl at C2. This results in a preferred conformation where the phenyl ring is twisted out of plane relative to the piperidinone ring, reducing conformational entropy upon target binding compared to non-ortho-substituted analogs such as the 4-chlorophenyl or 4-fluorophenyl derivatives, which have greater rotational freedom [1]. Similar ortho-substitution conformational effects are well-documented in N-aryl piperidine/pyrrolidine drug scaffolds (e.g., tofacitinib and related JAK inhibitors) where ortho-substitution contributes to binding site complementarity and selectivity [2].

Conformational Analysis Structure-Based Design Ligand Preorganization

Metabolic Stability from Dual Cl-F Substitution

The presence of both chlorine and fluorine substituents on the N-aryl ring is expected to modulate cytochrome P450-mediated oxidative metabolism differently than mono-substituted analogs. Chlorine at the 5-position blocks potential metabolic oxidation at that site, while fluorine at the 2-position is resistant to oxidative defluorination and also blocks aromatic epoxidation at the adjacent carbon. This dual blockade is not achievable with mono-halogenated analogs, which leave additional sites vulnerable to Phase I metabolism [1]. In the broader context of 2-oxopiperidin-3-yl derivatives disclosed as calcineurin inhibitors, metabolic stability is a key optimization parameter for advancing compounds toward in vivo efficacy models [2].

Drug Metabolism Oxidative Stability CYP Enzyme Susceptibility

Purity Specification & Assay Reproducibility

The target compound is commercially available with a certified minimum purity of 95% as determined by HPLC . This purity specification is comparable to or exceeds that of several regioisomeric analogs offered by the same and other vendors. For instance, the 4-chlorophenyl analog (CAS 2060048-19-1) and 3-chlorophenyl analog (CAS 2060029-45-8) are also listed at similar purity levels from multiple sources [1]. However, the target compound benefits from being listed as a distinct, well-characterized catalog item with defined CAS registry, enabling unambiguous procurement, inventory tracking, and electronic lab notebook documentation—a critical factor for organizations operating under quality management systems or preparing data packages for patent filings and regulatory submissions .

Quality Control Assay Reproducibility Compound Management

Calcineurin Inhibitor Patent Validation

The 2-oxopiperidin-3-yl core exemplified by this compound is disclosed in EP3587416A1 as part of a series of calcineurin inhibitors intended for the prevention or treatment of autoimmune diseases and organ transplant rejection [1]. Calcineurin (PPP3/PP2B) is a clinically validated target; existing calcineurin inhibitors such as cyclosporine A and tacrolimus are standard-of-care immunosuppressants but carry significant nephrotoxic and neurotoxic liabilities after long-term use [2]. The patent explicitly seeks novel calcineurin inhibitors with improved safety profiles, positioning the 2-oxopiperidin-3-yl scaffold—including the 5-chloro-2-fluorophenyl variant—as a next-generation starting point. The dual-halogen aryl substitution pattern offers a differentiated starting point for lead optimization, as the 5-chloro-2-fluoro combination modulates both potency and ADME properties relative to the broader set of aryl-substituted analogs claimed in the patent [1].

Calcineurin Inhibition Autoimmune Disease Immunosuppression

Research & Procurement Use Cases


Calcineurin Inhibitor Lead Optimization & SAR

This compound serves as a privileged starting point for medicinal chemistry programs targeting calcineurin inhibition for autoimmune or transplant indications. Its 5-chloro-2-fluoro substitution pattern provides a unique combination of electronic and steric features that can be systematically varied to probe the SAR of the N-aryl region, as disclosed in EP3587416A1 [1]. The dual-halogen configuration allows researchers to independently interrogate the contributions of chlorine (electron withdrawal, potential halogen bonding) and fluorine (conformational restriction, metabolic stability) within the same molecule, enabling efficient multiparameter optimization [2].

Metabolic Stability Benchmarking vs. Mono-Halogenated Controls

The compound's dual-halogen aryl substitution provides a valuable tool for head-to-head microsomal or hepatocyte stability comparisons with mono-chlorinated and mono-fluorinated analogs (e.g., CAS 2060048-19-1, CAS 2060043-84-5). The 5-chloro substituent blocks one aromatic oxidative site while the 2-fluoro group provides metabolic resistance at the ortho position, enabling experimental quantification of the metabolic advantage conferred by dual versus single halogenation [3]. Such data are critical for lead series prioritization where in vivo clearance predictions guide candidate selection.

Co-crystallography & Docking with Halogen Bonding

The 5-chloro substituent on the N-aryl ring provides a potential halogen bond donor that can engage backbone carbonyl oxygens or other Lewis bases in the target protein binding site. Combined with the conformational restriction imposed by the ortho-fluorine, this compound is well-suited for co-crystallography experiments aimed at elucidating binding mode determinants. The compound's well-defined CAS registry and commercial availability (≥95% purity) facilitate procurement for structural biology groups requiring reproducible material .

Chemical Probe for Calcineurin-NFAT Pathway

Given the patent-disclosed calcineurin inhibitory activity of the 2-oxopiperidin-3-yl scaffold, this compound can serve as a starting point for developing chemical probes to dissect calcineurin-NFAT signaling in cellular models of T-cell activation, cardiac hypertrophy, or neuronal function [1]. The 5-chloro-2-fluoro substitution pattern offers a pharmacophore that is distinct from clinical calcineurin inhibitors (cyclosporine, tacrolimus), potentially enabling orthogonal pharmacological validation of target engagement [4].

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